molecular formula C10H9BrO3 B8658158 Methyl 3-(4-bromophenyl)-2-oxopropanoate

Methyl 3-(4-bromophenyl)-2-oxopropanoate

Cat. No. B8658158
M. Wt: 257.08 g/mol
InChI Key: QYHYZBVVTICYBO-UHFFFAOYSA-N
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Patent
US09221860B2

Procedure details

To a solution of 3-(4-bromophenyl)-2-oxopropionic acid (70.0 mg, 0.288 mmol) in DMF (2 mL) at 0° C. was added DBU (72.2 mg, 0.288 mmol) and iodomethane (204 mg, 1.440 mmol). The reaction mixture was stirred for 2.5 hours at the same temperature. The reaction was acidified with 1 M HCl and extraction with ether (3×25 mL), drying (MgSO4), concentrated under reduced pressure and dried on vacuum to get the light brown oily compound B18 in 68% yield and used as such in next step.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
72.2 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:13])[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.[CH2:14]1CCN2C(=NCCC2)CC1.IC>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9](=[O:13])[C:10]([O:12][CH3:14])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C(=O)O)=O
Name
Quantity
72.2 mg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
204 mg
Type
reactant
Smiles
IC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.5 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was acidified with 1 M HCl and extraction with ether (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried on vacuum
CUSTOM
Type
CUSTOM
Details
to get the light brown oily compound

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
BrC1=CC=C(C=C1)CC(C(=O)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.